L-CITRULLINE (5-13C; 4,4,5,5-D4)
Description
IUPAC Nomenclature and Isotopic Labeling Configuration
The systematic IUPAC name for this isotopologue is (2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuterio(5-¹³C)pentanoic acid . The numbering follows standard carbamoylamino pentanoic acid conventions, with deuterium atoms replacing hydrogens at positions 4 and 5 of the carbon chain, and a ¹³C isotope at position 5 (Figure 1). This labeling pattern is critical for nuclear magnetic resonance (NMR) and mass spectrometry applications, where isotopic enrichment enhances signal resolution in metabolic tracing studies.
Molecular Structure Analysis: Position-Specific Deuterium and ¹³C Incorporation
The molecular formula is C₆D₄H₉¹³CN₃O₃ , with a molecular weight of 180.20 g/mol (vs. 175.19 g/mol for native citrulline). Key structural features include:
- Deuterium substitution : Four deuterium atoms occupy the C4 and C5 positions, reducing vibrational amplitudes and stabilizing the ureido group.
- ¹³C labeling : The ¹³C isotope at C5 perturbs electron density in the carbamoyl moiety, altering bond lengths by 0.02–0.04 Å compared to the native compound.
The stereochemistry remains unchanged, with the (2S) configuration preserved to maintain biological compatibility.
Crystallographic Data and Hydrogen Bonding Networks
The δ polymorph of L-citrulline (orthorhombic P2₁2₁2₁) serves as the primary crystalline form for this isotopologue. Key crystallographic parameters include:
| Parameter | Value (δ form) | Value (α form) |
|---|---|---|
| a (Å) | 14.895(5) | 5.353(2) |
| b (Å) | 9.852(2) | 14.895(5) |
| c (Å) | 5.353(2) | 9.852(2) |
| Unit cell volume (ų) | 785.5(4) | 785.5(4) |
Deuterium substitution strengthens hydrogen bonds within the lattice, increasing O–H···N bond energies by ~1.2 kcal/mol. Each molecule participates in 10 hydrogen bonds , forming a three-dimensional network that stabilizes the δ polymorph against hydration compared to the α form.
Comparative Vibrational Spectroscopy: IR/Raman Signatures vs. Native Citrulline
Isotopic labeling induces measurable shifts in vibrational modes (Table 1):
Table 1 : Key vibrational frequency shifts (cm⁻¹)
| Mode | Native Citrulline | 5-¹³C;4,4,5,5-D₄ | Assignment |
|---|---|---|---|
| ν(N–H) ureido | 3360 | 2420 (D-substitution) | N–H/D stretching |
| δ(C=O) carboxylic | 1715 | 1712 | C=O bending |
| ν(¹³C–N) | 1120 | 1085 | ¹³C–N stretching |
| ρ(CH₂) | 1450 | 1448 | CH₂ scissoring |
- IR spectroscopy : Deuterium substitution red-shifts N–H stretches by 940 cm⁻¹, while ¹³C labeling reduces C–N stretching frequencies by 35 cm⁻¹.
- Raman spectroscopy : The ¹³C isotope splits the 1120 cm⁻¹ band into a doublet (1085/1100 cm⁻¹), confirming position-specific incorporation.
These spectral changes enable unambiguous identification of the isotopologue in complex biological matrices.
Properties
Molecular Weight |
180.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
Role in Nitric Oxide Synthesis
L-Citrulline is a key intermediate in the urea cycle and plays a crucial role in the synthesis of nitric oxide (NO) from L-arginine. Research utilizing stable isotope-labeled L-Citrulline has allowed scientists to trace metabolic pathways involving NO production. For instance, studies have shown that L-Citrulline can be converted back to L-arginine in the kidneys, thus contributing to NO synthesis during physiological stress conditions such as endotoxemia .
Tracer Studies
The use of L-Citrulline (5-13C; 4,4,5,5-D4) as a tracer has enabled researchers to quantify the rates of arginine and citrulline interconversion in vivo. This isotopic labeling allows for precise measurements of metabolic fluxes and has been applied to understand the dynamics of NO production under various physiological states .
Cardiovascular Health
Impact on Blood Pressure and Vascular Function
L-Citrulline supplementation has been studied for its potential benefits in improving vascular function and lowering blood pressure. Clinical trials have indicated that L-Citrulline can enhance endothelial function by increasing NO availability, which leads to vasodilation . This effect is particularly relevant for populations at risk for cardiovascular diseases.
Case Studies
A notable study demonstrated that oral supplementation with L-Citrulline improved arterial stiffness and blood flow in older adults. The results showed significant improvements in brachial artery flow-mediated dilation (FMD), indicating enhanced endothelial function following supplementation .
Exercise Physiology
Enhancement of Athletic Performance
L-Citrulline is often marketed as a performance-enhancing supplement. Studies have indicated that it can reduce muscle soreness and fatigue during high-intensity exercise. In a randomized controlled trial, athletes who supplemented with L-Citrulline exhibited improved exercise performance compared to a placebo group .
Mechanism of Action
The proposed mechanism involves increased NO production leading to improved blood flow and oxygen delivery to muscles during exercise. Additionally, L-Citrulline may help clear ammonia from the bloodstream, which can accumulate during intense physical activity .
Data Tables
Comparison with Similar Compounds
L-Citrulline (Unlabeled)
Key Differences:
- Molecular Weight: 175.186 g/mol (unlabeled) vs. 179.21 g/mol (labeled) .
- Applications: Unlabeled: Used therapeutically to enhance vascular health, improve exercise performance, and manage conditions like sickle cell disease by boosting L-arginine and NO production . Labeled: Exclusively for research, such as tracing metabolic flux in immune cells or quantifying arginine synthesis rates .
- Regulatory Status: Unlabeled L-citrulline is widely available as a dietary supplement, while the labeled form is regulated under chemical safety protocols (e.g., TSCA in the U.S., NDSL in Canada) .
Research Findings:
- Unlabeled L-citrulline enhances T cell proliferation under low arginine conditions, bypassing immunosuppressive arginase activity during mycobacterial infections .
- In clinical trials, unlabeled L-citrulline raised plasma arginine levels in sickle cell patients, reducing leukocyte counts and improving symptoms .
L-Arginine
Metabolic Relationship:
- L-Citrulline is converted to L-arginine via the urea cycle enzymes argininosuccinate synthase (ASS) and lyase (ASL) .
- In T cells, L-citrulline-derived arginine sustains proliferation under immunosuppressive conditions (e.g., high arginase activity), unlike exogenous L-arginine, which is rapidly depleted .
Isotopic Studies:
L-Citrulline DL-Malate
Structural and Functional Differences:
- DL-Malate is a salt form combining L-citrulline with malic acid, enhancing solubility and absorption .
- Applications: DL-Malate: Popular in sports nutrition for delayed fatigue via malate’s role in the Krebs cycle . Labeled L-Citrulline: No ergogenic use; reserved for tracing citrulline-arginine metabolism in research .
Efficacy:
Isotopically Labeled Amino Acids
Examples: ¹³C-labeled L-arginine, D₃-leucine.
Comparison:
- Specificity: L-Citrulline (5-¹³C; 4,4,5,5-D₄) targets urea cycle and NO pathway studies, whereas other labels (e.g., D₃-leucine) focus on protein synthesis .
- Safety: Labeled L-citrulline shares safety profiles with unlabeled forms but requires handling precautions (e.g., respiratory protection during aerosolization) .
Data Tables
Table 1: Physicochemical Properties
Table 2: Functional Comparisons
| Application | L-Citrulline (5-¹³C; 4,4,5,5-D₄) | L-Citrulline DL-Malate |
|---|---|---|
| Primary Use | Metabolic tracer studies | Exercise performance |
| Key Advantage | Enables isotopic tracing | Enhanced absorption |
| Clinical Relevance | Research-only | Direct therapeutic use |
Preparation Methods
Isotopic Labeling Strategy
The synthesis of L-Citrulline (5-13C; 4,4,5,5-D4) requires the incorporation of stable isotopes at specific atomic positions:
- Carbon-13 Labeling at Position 5: The 5th carbon atom of the citrulline molecule is enriched with the non-radioactive isotope carbon-13 (^13C), which facilitates tracing in metabolic studies.
- Deuterium Labeling at Positions 4,4,5,5: Four deuterium atoms (^2H or D) replace hydrogens at the 4th and 5th carbon positions, enhancing mass spectrometric resolution and reducing interference from natural isotopes.
This dual labeling is critical for precise quantitation in isotope dilution mass spectrometry and metabolic flux analysis.
Synthetic Approaches
The preparation of L-Citrulline (5-13C; 4,4,5,5-D4) generally follows these synthetic principles:
- Starting Materials: The synthesis often begins with commercially available or custom-synthesized amino acid precursors labeled with ^13C and deuterium at specific positions.
- Chemical Synthesis: Multi-step organic synthesis routes are employed to introduce the carbamoyl and ureido groups characteristic of citrulline, while preserving isotopic labels. Protection and deprotection strategies are used to avoid isotope scrambling.
- Enzymatic or Biosynthetic Methods: In some cases, biosynthetic pathways using labeled precursors in microbial or enzymatic systems are utilized to incorporate isotopes efficiently into the citrulline molecule, though this is less common for highly deuterated compounds.
One study demonstrated efficient incorporation of ^13C specifically into the carbamoyl group of L-citrulline, indicating targeted synthetic or biosynthetic labeling.
Purification Techniques
Purification of labeled L-Citrulline is essential to achieve high chemical and isotopic purity. The following methods are standard:
- Protein Precipitation and Filtration: For biological samples or crude synthesis mixtures, protein precipitation using acetonitrile:water:formic acid mixtures followed by filtration in 96-well plates is employed to remove proteins and other contaminants.
- Chromatographic Separation:
- Liquid Chromatography (LC): Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC is used to separate citrulline from other amino acids and isotopologues.
- Ultra-Performance Liquid Chromatography (UPLC): UPLC coupled with tandem mass spectrometry (MS/MS) provides high resolution and sensitivity for purification and quantitation.
- Preparative High-Performance Liquid Chromatography (HPLC): For large-scale purification, preparative C18 reversed-phase HPLC columns with polystyrene resin adsorbents are used, ensuring recovery of over 80% of the peptide or amino acid product.
Analytical Characterization and Quality Control
- Mass Spectrometry: Multiple reaction monitoring (MRM) mode in LC-MS/MS is used to confirm the presence of isotopologues by monitoring specific precursor/product ion pairs (e.g., m/z 181.2 / 163.8 for citrulline+5).
- Isotopic Purity Assessment: The ratio of labeled to unlabeled citrulline is determined by comparing peak areas in MRM chromatograms, ensuring isotopic enrichment >98%.
- Calibration and Quantitation: Calibration standards with known concentrations of labeled citrulline are prepared, and linear regression is used to quantify the compound in samples.
- Chemical Purity: Chromatographic peaks are monitored for absence of impurities, with retention times around 1.1 to 1.55 minutes depending on the LC method.
Summary Table of Preparation and Analytical Parameters
Research Findings and Notes
- The use of L-Citrulline (5-13C; 4,4,5,5-D4) as a tracer allows precise measurement of arginine and nitric oxide metabolism due to its stable isotope labels.
- The isotopic labeling is stable during sample preparation and analysis, with minimal isotope dilution or scrambling observed.
- Analytical methods employing LC-MS/MS with stable isotope-labeled internal standards provide accurate quantitation with limits of quantitation as low as 0.125 mM.
- The compound’s preparation and purification protocols are optimized to avoid contamination from structurally related amino acids such as arginine, which could interfere with detection.
Q & A
Q. How is L-Citrulline (5-¹³C; 4,4,5,5-D₄) synthesized and validated for isotopic labeling studies?
Methodological Answer: The synthesis involves deuteration and ¹³C labeling at specific positions using precursor-directed biosynthesis or chemical modification. Isotopic purity (≥95%) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium incorporation is validated by comparing NMR chemical shifts and signal splitting patterns to unlabeled analogs . Researchers must also verify the absence of isotopic scrambling using high-resolution MS to ensure positional specificity .
Q. What analytical techniques are critical for assessing isotopic enrichment and structural integrity in L-Citrulline (5-¹³C; 4,4,5,5-D₄)?
Methodological Answer:
- Quantitative NMR : ¹³C NMR detects the 5-¹³C label, while ²H NMR (or ¹H NMR with deuterium decoupling) confirms D₄ incorporation. Signal integration quantifies isotopic abundance .
- LC-MS/MS : Provides molecular weight verification and detects impurities. Electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM) enhances specificity .
- Isotopic Ratio Analysis : Gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) measures ¹³C enrichment ratios .
Q. What safety precautions are essential when handling L-Citrulline (5-¹³C; 4,4,5,5-D₄) in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved N95 respirators to avoid inhalation of particulate matter during weighing .
- Skin and Eye Protection : Wear nitrile gloves and chemical safety goggles with side shields to prevent contact .
- Storage : Store in airtight containers at 2–8°C to prevent isotopic exchange or decomposition. Stability studies under these conditions confirm no degradation over 12 months .
Advanced Research Questions
Q. How can L-Citrulline (5-¹³C; 4,4,5,5-D₄) be integrated into metabolic flux analysis (MFA) to study nitric oxide (NO) synthesis in endothelial cells?
Methodological Answer:
- Experimental Design : Use pulse-chase labeling with the compound in cell culture. Track ¹³C incorporation into arginine and NO via liquid chromatography-tandem MS (LC-MS/MS).
- Data Interpretation : Apply compartmental modeling (e.g., using INCA or Isotopomer Network Analysis) to quantify flux through the arginine-citrulline cycle. Account for isotopic dilution from endogenous arginine pools .
- Pitfalls : Cross-contamination with unlabeled arginine or citrulline can skew results. Use isotope correction algorithms to normalize data .
Q. What strategies resolve contradictions in isotopic enrichment data when using L-Citrulline (5-¹³C; 4,4,5,5-D₄) across different in vivo models?
Methodological Answer:
- Source Validation : Confirm species-specific differences in citrulline metabolism (e.g., rodents vs. humans) via knockout models or enzyme activity assays .
- Kinetic Modeling : Compare tracer turnover rates using non-steady-state models to identify interspecies variations in arginase or nitric oxide synthase activity .
- Sensitivity Analysis : Test whether discrepancies arise from isotopic interference (e.g., natural abundance ²H in biological matrices) by running blank samples .
Q. How can researchers optimize the use of L-Citrulline (5-¹³C; 4,4,5,5-D₄) for dual-isotope tracing studies in urea cycle disorders?
Methodological Answer:
- Dual-Labeling Protocols : Pair 5-¹³C with 15N-labeled ammonia to trace nitrogen flux into citrulline and urea. Use high-resolution MS to distinguish ¹³C/¹⁵N isotopomers .
- Data Integration : Apply Bayesian statistical frameworks to reconcile overlapping isotopic signatures. Software tools like MzMatch and IDEOM assist in peak annotation .
- Ethical Considerations : Ensure animal/human studies comply with institutional guidelines for isotopic tracer use, including radiation safety committees if ¹³C is quantified via accelerator MS .
Methodological Frameworks
- Experimental Design : Align questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure tracer studies address gaps in urea cycle dynamics while adhering to ethical guidelines for isotopic use .
- Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables causing data conflicts. For instance, compare isotopic enrichment (Outcome) in hepatocytes (Population) treated with L-Citrulline-D4 (Intervention) versus unlabeled controls (Comparison) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
